molecular formula C7H7NS B12889898 7-Methylpyrrolo[2,1-b]thiazole

7-Methylpyrrolo[2,1-b]thiazole

Cat. No.: B12889898
M. Wt: 137.20 g/mol
InChI Key: IMRGOMWUXHOYBT-UHFFFAOYSA-N
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Description

7-Methylpyrrolo[2,1-b]thiazole is a heterocyclic compound that contains both a pyrrole and a thiazole ring fused together This compound is of significant interest due to its unique structural properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpyrrolo[2,1-b]thiazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of thiazole derivatives with pyrrole derivatives under specific conditions can lead to the formation of the desired compound. Catalysts such as palladium or copper are often used to facilitate these reactions. Additionally, microwave irradiation has been employed to enhance the reaction rates and yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process. The choice of solvents, temperature, and pressure conditions are crucial factors in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Methylpyrrolo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Tetrakispyridinecobalt (II) dichromate in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), and acylating agents (e.g., acetyl chloride).

Major Products Formed:

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The biological activities of 7-Methylpyrrolo[2,1-b]thiazole derivatives include antimicrobial, antifungal, antioxidant, and antiviral properties.

    Medicine: The compound has shown potential as an antitumor agent, with studies indicating its effectiveness against certain cancer cell lines.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Methylpyrrolo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, affecting their function and stability.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

7-Methylpyrrolo[2,1-b]thiazole can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

IUPAC Name

7-methylpyrrolo[2,1-b][1,3]thiazole

InChI

InChI=1S/C7H7NS/c1-6-2-3-8-4-5-9-7(6)8/h2-5H,1H3

InChI Key

IMRGOMWUXHOYBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N(C=C1)C=CS2

Origin of Product

United States

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